Neocryptolepine Neocryptolepine Inhibitor of the formation of β-haematin with selective antiplasmodial activity; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 114414-78-7
VCID: VC0006081
InChI: InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
SMILES: CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

Neocryptolepine

CAS No.: 114414-78-7

Cat. No.: VC0006081

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Neocryptolepine - 114414-78-7

CAS No. 114414-78-7
Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 5-methylindolo[2,3-b]quinoline
Standard InChI InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
Standard InChI Key PZIIKMBOSNKNFZ-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
Canonical SMILES CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43

Pharmacological Activities

Anticancer Properties

Neocryptolepine demonstrates broad-spectrum cytotoxicity against cancer cell lines, though its potency varies significantly depending on structural modifications.

Cytotoxicity in Gastric Cancer

Table 1: Cytotoxic Activity of Neocryptolepine and Derivatives in Gastric Cancer Cells

CompoundAGS (IC50, μM)HGC27 (IC50, μM)MKN45 (IC50, μM)
Neocryptolepine201819
C59.26.65.9
C86.94.33.5

Derivatives C5 and C8 inhibited colony formation and migration in AGS and HGC27 cells, primarily inducing necrosis rather than apoptosis . Mechanistic studies linked their activity to suppression of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation .

Activity in Leukemia and Lung Cancer

Neocryptolepine derivatives modified at the C11 position with amino-alkyl chains displayed nanomolar IC50 values against leukemia (MV4-11: 42 nM) and lung cancer (A549: 197 nM) cells . Substitutions at C2 (e.g., methoxy, bromo) further enhanced antiproliferative effects, with 10e achieving IC50 values of 0.05 μM in MV4-11 cells .

Antifungal Activity

Neocryptolepine derivatives exhibit potent antifungal effects against agriculturally significant pathogens. Compound 24, featuring a trifluoromethylphenyl group, demonstrated exceptional activity against Botrytis cinerea (EC50 = 0.07 μg/mL), surpassing the efficacy of the commercial fungicide boscalid .

Table 2: Antifungal Activity of Select Neocryptolepine Derivatives

CompoundB. cinerea (EC50, μg/mL)R. solani (EC50, μg/mL)M. oryzae (EC50, μg/mL)
240.070.120.15
450.090.180.21

Mechanistic studies revealed that 24 disrupts spore germination, compromises membrane integrity, and induces nuclear abnormalities .

Antiprotozoal Effects

Neocryptolepine’s antiparasitic activity extends to Plasmodium, Leishmania, and Schistosoma species . Its antiplasmodial action correlates with DNA intercalation and topoisomerase II inhibition, though exact targets remain under investigation .

Mechanisms of Action

DNA Interaction and Topoisomerase Inhibition

Neocryptolepine intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing religation of DNA strands during replication . This dual mechanism underlies its cytotoxicity and antiparasitic effects.

Modulation of Signaling Pathways

In gastric cancer cells, derivatives C5 and C8 downregulate phosphorylated AKT, impairing downstream survival signals . This pathway-specific activity reduces off-target toxicity compared to broader kinase inhibitors.

Structural Modifications and Derivatives

Key Structural-Activity Relationships (SAR)

  • C11 Substitutions: Amino-alkyl chains at C11 enhance DNA binding and cytotoxicity .

  • C2 and C9 Modifications: Halogenation or methoxy groups at C2 improve potency, while methyl esterification at C9 increases bioavailability .

  • N5 vs. N6 Methylation: Methyl groups at N5 boost activity 10–30-fold compared to N6 .

Promising Derivatives

  • C5: Arrests AGS cells in the G2/M phase at high concentrations (10 μM) .

  • C8: Induces necrosis without affecting cell cycle progression .

  • 24: Dual antifungal and low-cytotoxicity profile ideal for agricultural use .

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